molecular formula C16H15ClN4S B2891361 3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1171054-23-1

3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B2891361
CAS RN: 1171054-23-1
M. Wt: 330.83
InChI Key: CCOGTNPMLKDXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action and biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Compounds related to "3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine" have been synthesized with the aim of discovering new antibacterial agents. For instance, the synthesis of new heterocyclic compounds containing a sulfonamido moiety was targeted at producing antibacterial agents. Eight compounds in this category showed high antibacterial activity, emphasizing the potential of such derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Antitumor Activities

The research also extends to the synthesis of derivatives that show antimicrobial, anti-inflammatory, and analgesic activities. Pyrazolo[3,4-d]pyridazines, for example, have been noted for their good antimicrobial and anti-inflammatory properties. The synthesis process involves reactions that yield isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, among others, which have been tested and shown to have adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

Synthesis and Evaluation for CNS Activity

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, evaluated for antianxiety properties, reveals that certain derivatives can have effects comparable to clinically useful benzodiazepines without potentiating CNS depressant effects of ethanol or barbiturates. This indicates potential applications in the development of new antianxiety medications (Kirkpatrick, Okabe, Hillyard, Robins, Dren, & Novinson, 1977).

Antioxidant and Antitumor Evaluation

Furthermore, certain N-substituted-2-amino-1,3,4-thiadiazoles derived from reactions involving compounds similar to "3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine" have been screened for their cytotoxicity and antioxidant activities, showing promising results. These findings underline the importance of these derivatives in developing new therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4S/c1-11-9-12(2)21(20-11)15-7-8-16(19-18-15)22-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOGTNPMLKDXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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